Cas no 73830-99-6 (4-(aminomethyl)-2-methylbenzoic acid)

4-(Aminomethyl)-2-methylbenzoic acid is a benzoic acid derivative featuring both an aminomethyl and a methyl substituent on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical applications, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals. The presence of the aminomethyl group enhances its reactivity, enabling its use in amide bond formation and other functionalization reactions. Its structural properties make it valuable for designing molecules with tailored biological or chemical properties. The compound is typically characterized by high purity and stability, ensuring consistent performance in synthetic processes. Proper handling and storage are recommended to maintain its integrity.
4-(aminomethyl)-2-methylbenzoic acid structure
73830-99-6 structure
Product Name:4-(aminomethyl)-2-methylbenzoic acid
CAS No:73830-99-6
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD20650284
CID:3390436
PubChem ID:12561742
Update Time:2025-06-08

4-(aminomethyl)-2-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • BENZOIC ACID, 4-(AMINOMETHYL)-2-METHYL-
    • 4-(aminomethyl)-2-methylbenzoic acid
    • AT46094
    • EN300-247218
    • 73830-99-6
    • 4-(aminomethyl)-2-methylbenzoicacid
    • SCHEMBL1146167
    • MDL: MFCD20650284
    • Inchi: 1S/C9H11NO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
    • InChI Key: YMGUSOBWEUGITL-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(CN)C=C1C

Computed Properties

  • Exact Mass: 165.078978594Da
  • Monoisotopic Mass: 165.078978594Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 4-(aminomethyl)-2-methylbenzoic acid

Introduction to 4-(aminomethyl)-2-methylbenzoic acid (CAS No. 73830-99-6)

4-(aminomethyl)-2-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 73830-99-6, is a significant compound in the field of pharmaceutical and biochemical research. This molecule, featuring a benzoic acid core with an aminomethyl substituent at the 4-position and a methyl group at the 2-position, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The structural attributes of this compound make it a valuable intermediate in synthesizing various bioactive molecules, particularly those targeting neurological and inflammatory pathways.

The aminomethyl functional group at the 4-position of the benzene ring introduces a nucleophilic site, enabling further derivatization through condensation, alkylation, or amidation reactions. This flexibility is particularly useful in designing molecules with enhanced binding affinity or altered pharmacokinetic profiles. In contrast, the methyl group at the 2-position influences the electronic properties of the aromatic system, affecting both solubility and metabolic stability. Such structural features are often exploited to fine-tune the pharmacological properties of drug candidates.

Recent advancements in computational chemistry have highlighted the potential of 4-(aminomethyl)-2-methylbenzoic acid as a scaffold for developing novel therapeutic agents. Molecular docking studies have demonstrated its interaction with various enzyme targets, including those implicated in chronic inflammatory diseases and neurodegenerative disorders. For instance, preliminary simulations suggest that derivatives of this compound may exhibit inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis associated with inflammation.

In parallel, experimental investigations have explored the synthetic pathways for 4-(aminomethyl)-2-methylbenzoic acid and its derivatives. Researchers have reported efficient synthetic routes involving palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies. These methods not only provide access to pure compounds but also allow for scalable production, which is crucial for preclinical and clinical studies. The ability to modify both the aminomethyl and methyl substituents enables chemists to systematically screen for optimal pharmacological profiles.

The pharmacological relevance of 4-(aminomethyl)-2-methylbenzoic acid has been further underscored by its incorporation into several drug discovery programs. One notable area of interest is its potential as an anticonvulsant agent. Studies indicate that certain derivatives of this compound can modulate neurotransmitter receptors, such as GABA receptors, which are involved in regulating neuronal excitability. This mechanism aligns with existing therapeutic strategies for epilepsy and related neurological conditions.

Moreover, the compound has shown promise in anti-inflammatory applications. By serving as a precursor for molecules that inhibit inflammatory cytokine production, 4-(aminomethyl)-2-methylbenzoic acid derivatives may offer novel treatments for conditions like rheumatoid arthritis and Crohn's disease. The dual functionality provided by the aminomethyl group allows for the introduction of polar moieties that enhance binding interactions with target proteins, while the aromatic system contributes to metabolic stability.

From a regulatory perspective, 4-(aminomethyl)-2-methylbenzoic acid (CAS No. 73830-99-6) is classified as a research chemical rather than a controlled substance, facilitating its use in academic and industrial settings without stringent licensing requirements. This classification underscores its role primarily in scientific exploration rather than commercial production. However, adherence to good laboratory practices (GLP) is essential when handling this compound to ensure safety and reproducibility of results.

The growing body of literature on 4-(aminomethyl)-2-methylbenzoic acid reflects its interdisciplinary significance across organic chemistry, medicinal chemistry, and biochemistry. Collaborative efforts between synthetic chemists and biologists are increasingly leveraging this compound to develop next-generation therapeutics. For example, recent publications describe novel prodrugs derived from this scaffold designed to improve bioavailability or targeted delivery to specific tissues.

In conclusion, 4-(aminomethyl)-2-methylbenzoic acid represents a compelling molecule with broad applicability in pharmaceutical research. Its unique structural features—combining an electron-rich aromatic ring with functionalizable side chains—make it an ideal candidate for generating structurally diverse libraries for high-throughput screening. As computational methods continue to refine virtual screening protocols and synthetic techniques evolve to enhance efficiency, compounds like 73830-99-6 will remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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